

Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers

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Compound of Interest

Compound Name:	2-(2-Amino-4-methoxyphenyl)acetonitrile
Cat. No.:	B045283

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical methodologies for **2-(2-Amino-4-methoxyphenyl)acetonitrile** and its commercially available isomers, 2-methoxyphenylacetonitrile and 4-methoxyphenylacetonitrile. Due to the limited publicly available analytical data for **2-(2-Amino-4-methoxyphenyl)acetonitrile**, this document focuses on the detailed analytical profiles of its isomers as key comparators. This information is crucial for researchers in method development, quality control, and impurity profiling.

Summary of Physicochemical Properties

Property	2-(2-Amino-4-methoxyphenyl)acetonitrile	2-Methoxyphenylacetonitrile	4-Methoxyphenylacetonitrile
Molecular Formula	C ₉ H ₁₀ N ₂ O ^[1]	C ₉ H ₉ NO ^{[2][3]}	C ₉ H ₉ NO ^[4]
Molecular Weight	162.19 g/mol ^[1]	147.17 g/mol ^[3]	147.17 g/mol ^[4]
CAS Number	118671-03-7 ^[1]	7035-03-2 ^[2]	104-47-2 ^[4]
Purity (Typical)	95% ^[1]	98%	>97.0% (GC)

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific HPLC method for **2-(2-Amino-4-methoxyphenyl)acetonitrile** is not readily available in public literature, a general reversed-phase HPLC method can be developed based on methods for similar aromatic amines and nitriles. The following protocol is a recommended starting point for method development and comparison.

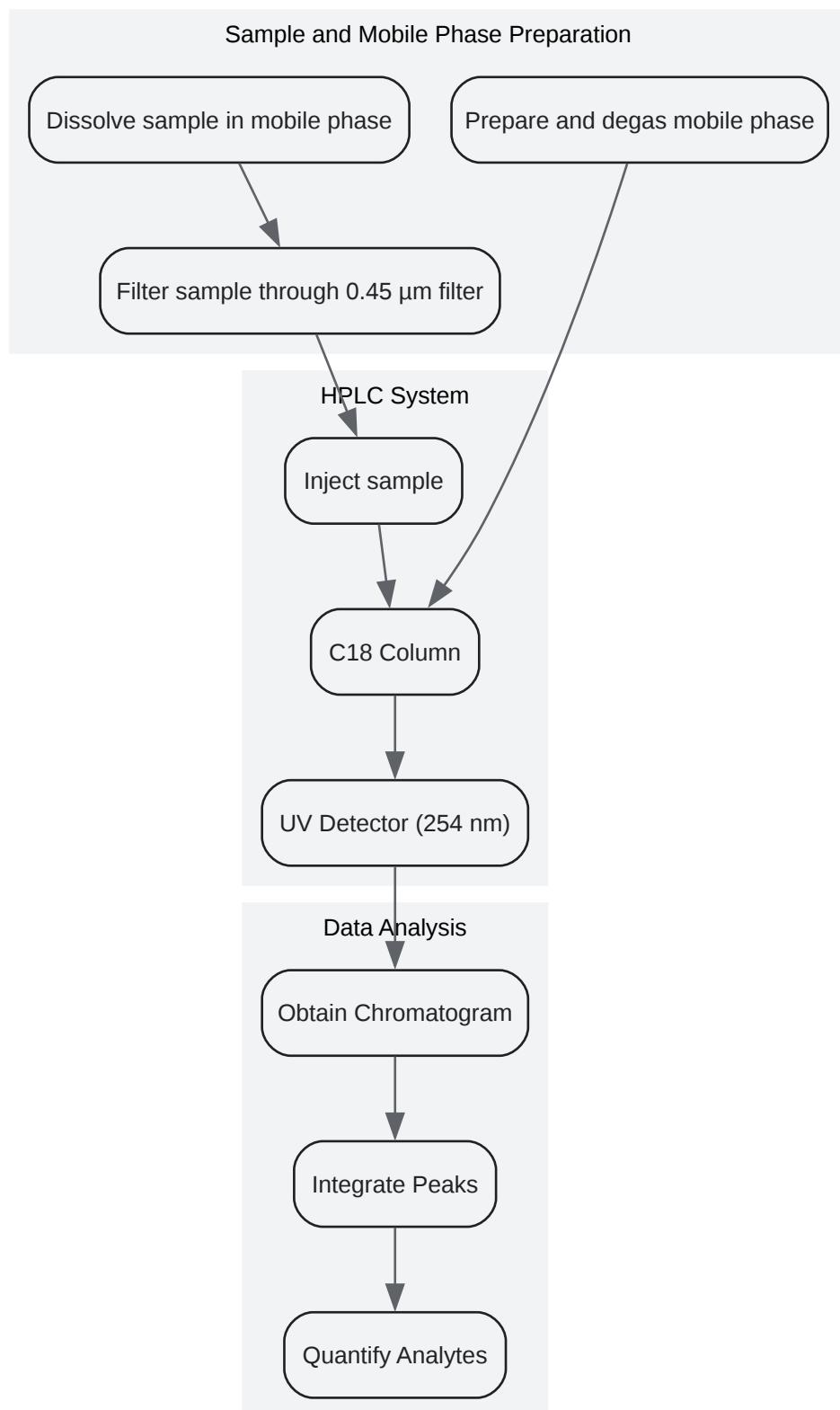
Experimental Protocol: HPLC

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
- Gradient: Start at 20% A, increase to 80% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 °C

Expected Results

Compound	Expected Retention Time (min)	Rationale
2-(2-Amino-4-methoxyphenyl)acetonitrile	Shorter	The presence of the polar amino group is expected to decrease retention on a C18 column.
2-Methoxyphenylacetonitrile	Intermediate	Less polar than the amino-substituted compound.
4-Methoxyphenylacetonitrile	Longer	The para-substitution may lead to a more effective interaction with the stationary phase compared to the ortho-isomer.

Workflow for HPLC Analysis



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Caption: A generalized workflow for the HPLC analysis of the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Spectral data for the isomers of the target compound are available.

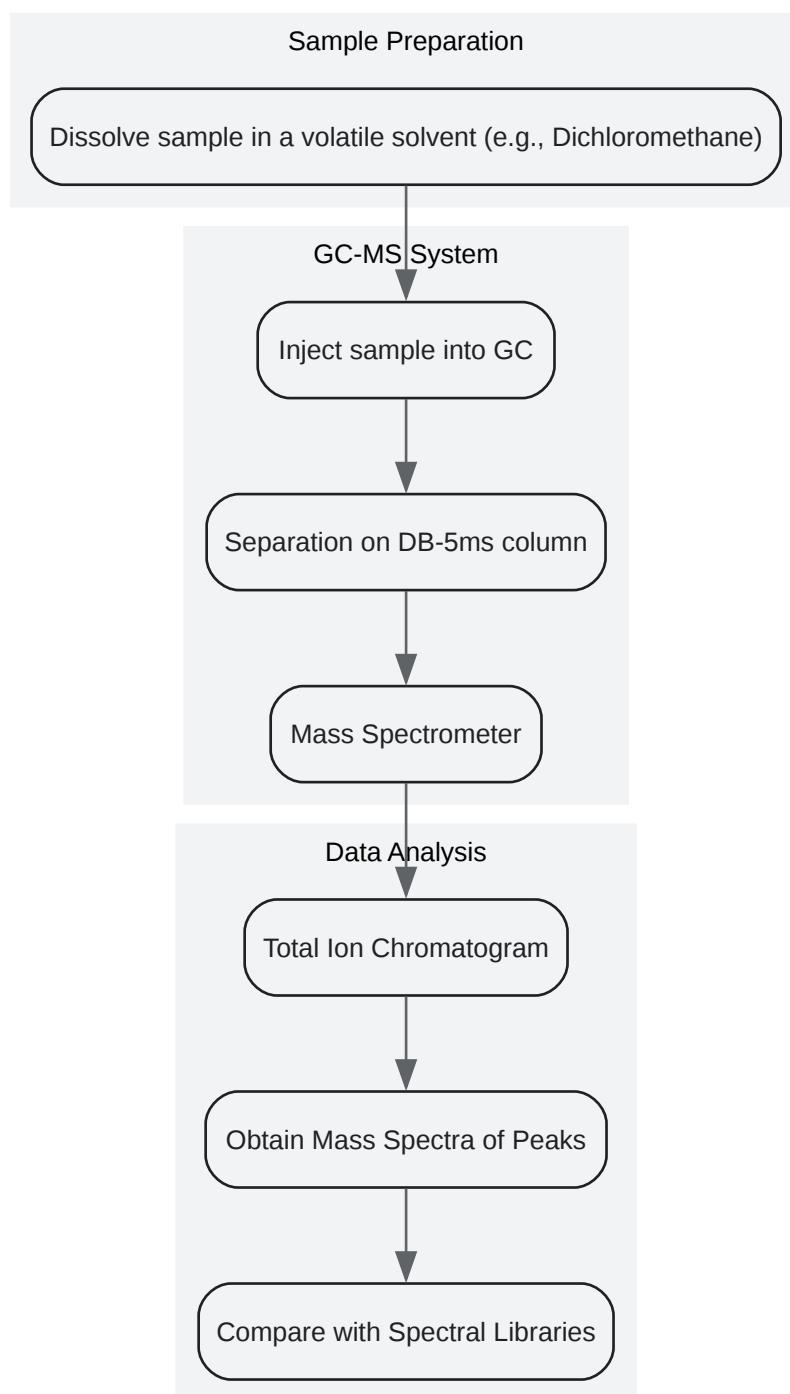
Experimental Protocol: GC-MS

- Column: DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness
- Inlet Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 50-300 amu

GC-MS Data Comparison

Compound	Key Mass Fragments (m/z)
2-Methoxyphenylacetonitrile	147 (M+), 132, 107, 77[3][5]
4-Methoxyphenylacetonitrile	147 (M+), 132, 117, 103, 90, 77[6]

Workflow for GC-MS Analysis



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Caption: A standard workflow for the GC-MS analysis of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. While a downloadable NMR spectrum for **2-(2-Amino-4-methoxyphenyl)acetonitrile** is mentioned by a supplier, it is not publicly accessible. However, data for the isomers is available.

Experimental Protocol: NMR

- Solvent: Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)
- Instrument: 400 MHz NMR Spectrometer
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Techniques: ^1H NMR, ^{13}C NMR

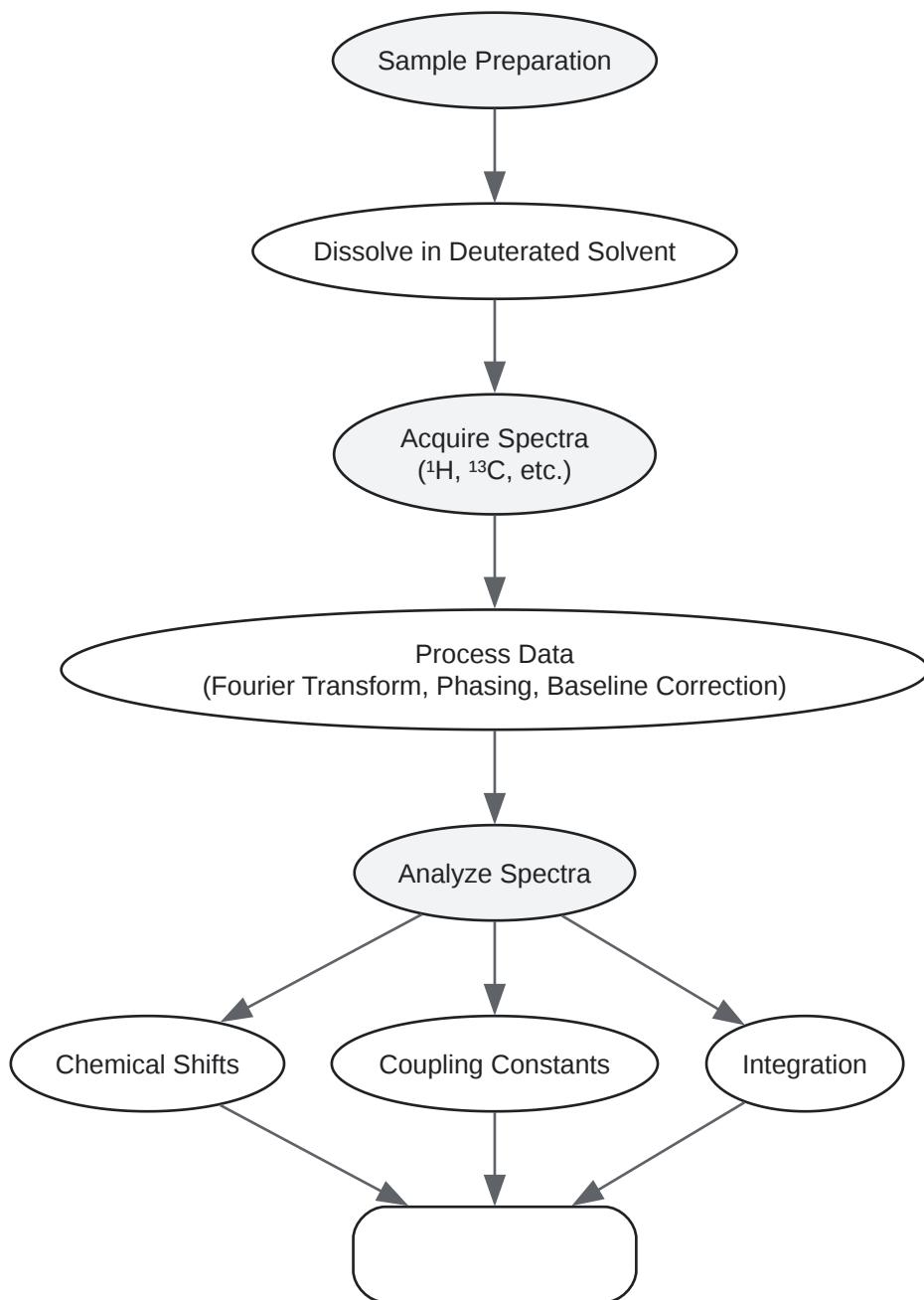
^1H NMR Data Comparison (in CDCl_3)

Compound	Chemical Shift (δ , ppm) and Multiplicity
2-Methoxyphenylacetonitrile	7.35-6.90 (m, 4H, Ar-H), 3.85 (s, 3H, OCH_3), 3.70 (s, 2H, CH_2)
4-Methoxyphenylacetonitrile	7.21 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 3.77 (s, 3H, OCH_3), 3.64 (s, 2H, CH_2)[7]

^{13}C NMR Data Comparison (in CDCl_3)

Compound	Key Chemical Shifts (δ , ppm)
2-Methoxyphenylacetonitrile	157.1, 128.9, 128.4, 121.1, 118.0, 110.8, 55.4, 18.2[8]
4-Methoxyphenylacetonitrile	159.2, 128.9, 122.4, 117.9, 114.4, 55.3, 22.3

Logical Flow for NMR Analysis



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Caption: Logical steps involved in NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR

- Technique: Attenuated Total Reflectance (ATR) or KBr pellet
- Spectral Range: 4000-400 cm^{-1}

IR Data Comparison

Compound	Key Absorption Bands (cm^{-1})	Functional Group
2-(2-Amino-4-methoxyphenyl)acetonitrile	~3400-3300 (N-H stretch, two bands for primary amine) ~2250 (C≡N stretch)	Amino Nitrile
	~1250 (C-O stretch)	Methoxy
2-Methoxyphenylacetonitrile	~3000 (Ar C-H stretch), ~2250 (C≡N stretch), ~1250 (C-O stretch)[2][3]	Aromatic, Nitrile, Methoxy
4-Methoxyphenylacetonitrile	~3000 (Ar C-H stretch), ~2247 (C≡N stretch), ~1249 (C-O stretch)[6]	Aromatic, Nitrile, Methoxy

This guide serves as a foundational resource for the analytical characterization of **2-(2-Amino-4-methoxyphenyl)acetonitrile** and its isomers. The provided protocols and data facilitate method development and comparative studies essential in pharmaceutical research and development.

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